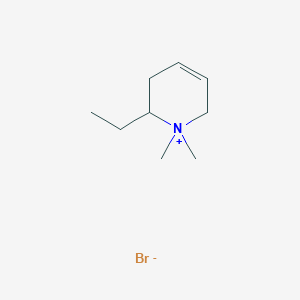
2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide is a quaternary ammonium compound. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide typically involves the quaternization of 2-ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridine with a brominating agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds.
Scientific Research Applications
2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: It is used in the formulation of various industrial products, including surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-Ethyl-1,2,3,6-tetrahydropyridin-1
Properties
CAS No. |
62101-17-1 |
|---|---|
Molecular Formula |
C9H18BrN |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-ethyl-1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-4-9-7-5-6-8-10(9,2)3;/h5-6,9H,4,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XVGLRAUHUVYQKE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1CC=CC[N+]1(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















